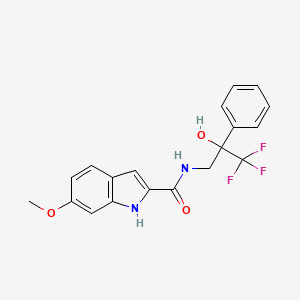

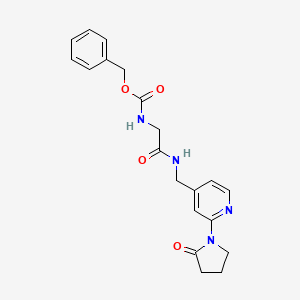

6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide, also known as Ro 25-6981, is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. This compound has been extensively studied in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Selective Coupling Reactions

The compound's utility in catalysis, particularly in selective coupling reactions, has been demonstrated through research on Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids. This process, highlighted for its efficiency and mild reaction conditions, enables diverse product formation through selective C-C and C-C/C-N bond formation. Kinetic isotope effect studies reveal mechanisms of C-H activation and electrophilic addition, suggesting the compound's role in facilitating these reactions (Jing Zheng, Yan Zhang, & Sunliang Cui, 2014).

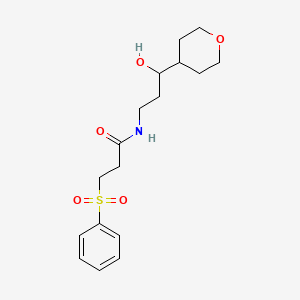

Neuroprotective Activity

In the context of neurodegenerative diseases, derivatives of the compound have shown promising results. Specifically, 5-aroylindolyl-substituted hydroxamic acids, related to the chemical structure , have been developed to selectively inhibit histone deacetylase 6 (HDAC6). These inhibitors not only reduce the level of phosphorylation of tau proteins but also their aggregation, offering neuroprotective activity and potential treatments for Alzheimer's disease (Hsueh-Yun Lee et al., 2018).

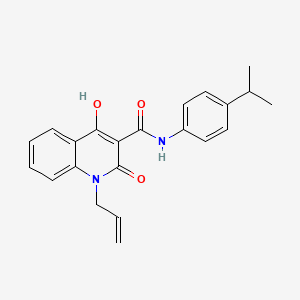

Diuretic Properties and Polymorphism

Research into polymorphic modifications of related compounds, such as 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has uncovered strong diuretic properties. This compound can serve as a new remedy for hypertension, with studies revealing two polymorphic forms that differ in crystal packing and structural organization, suggesting implications for pharmaceutical development (S. Shishkina et al., 2018).

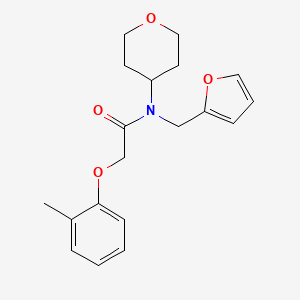

Corrosion Inhibition

In the field of materials science, spiropyrimidinethiones, sharing structural similarities with the compound , have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These studies contribute to understanding how methoxy and trifluoro functional groups can affect the efficacy of corrosion inhibitors, providing insights into the design of more effective corrosion protection systems (M. Yadav et al., 2015).

Antioxidant and Cytotoxicity Properties

Research into the Maillard reaction products of 5-methoxytryptamine has yielded various 6-methoxytetrahydro-β-carboline derivatives, demonstrating moderate antioxidant properties and mild cytotoxicity. These findings open up avenues for developing novel antioxidants with potential health benefits, showcasing the compound's role in synthesizing biologically active derivatives (T. B. Goh et al., 2015).

Propriétés

IUPAC Name |

6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3/c1-27-14-8-7-12-9-16(24-15(12)10-14)17(25)23-11-18(26,19(20,21)22)13-5-3-2-4-6-13/h2-10,24,26H,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGMZYOCOYUYST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1H-indole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2967119.png)

![5-nitro-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2967126.png)

![N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2967139.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)